![molecular formula C10H12O2S B1603129 3-(4-methoxyphenyl)propanethioic S-acid CAS No. 34722-37-7](/img/structure/B1603129.png)
3-(4-methoxyphenyl)propanethioic S-acid
Overview
Description
3-(4-methoxyphenyl)propanethioic S-acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is a potent inhibitor of prostaglandin synthesis and is widely used in scientific research to study the biochemical and physiological effects of prostaglandins.
Scientific Research Applications
Agriculture
In agriculture, MPA’s anti-inflammatory properties may be explored for developing veterinary medicines that can help in reducing inflammation in livestock . Additionally, its potential role in plant protection and growth regulation is an area of ongoing research.
Materials Science
MPA can contribute to the synthesis of novel polymers with specific properties. Its molecular structure allows for the creation of materials with potential applications in biodegradable plastics, coatings, and adhesives .
Environmental Science
The compound’s potential for biodegradability positions it as a candidate for environmentally friendly solvents and agents in cleaning products. Research into its breakdown products and their environmental impact is crucial .
Food Industry
While not directly used as a food additive, MPA’s derivatives could be investigated for their preservative qualities or as intermediates in the synthesis of flavoring agents .
Cosmetics
In the cosmetics industry, MPA may be utilized in the synthesis of compounds that have applications in skincare products, such as creams and lotions, for its potential anti-inflammatory effects .
Biotechnology
MPA’s role in biotechnology could be significant in the development of bioactive compounds that can serve as building blocks for pharmaceuticals or as a model compound in drug discovery processes .
properties
IUPAC Name |
3-(4-methoxyphenyl)propanethioic S-acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNPZMSWKUCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633101 | |
Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)propanethioic S-acid | |
CAS RN |
34722-37-7 | |
Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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